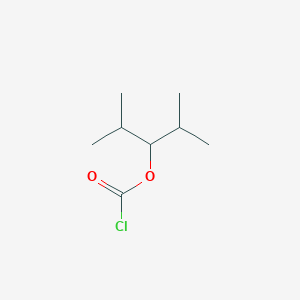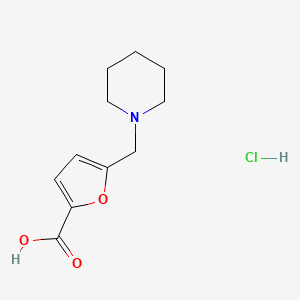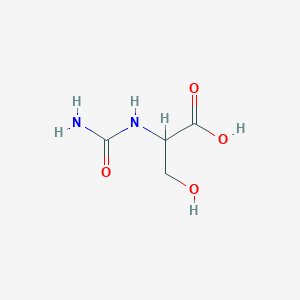
Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester
描述
Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester is a chemical compound with the molecular formula C8H15ClO2. It is known for its applications in various chemical reactions and industrial processes. This compound is often used as an intermediate in organic synthesis and has significant importance in the field of chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester typically involves the reaction of 2-methyl-1-(1-methylethyl)propanol with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
2-methyl-1-(1-methylethyl)propanol+phosgene→Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to manage the exothermic nature of the reaction and to ensure the safety of the process. The use of advanced monitoring systems helps in maintaining the reaction conditions and minimizing the risk associated with phosgene handling.
化学反应分析
Types of Reactions
Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-1-(1-methylethyl)propanol and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, often under acidic or basic conditions
Major Products
Carbamates: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Alcohol: Formed from reduction or hydrolysis
科学研究应用
Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester involves its reactivity with nucleophiles. The carbonyl carbon in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
相似化合物的比较
Similar Compounds
- Isopropyl chloroformate
- Ethyl chloroformate
- Methyl chloroformate
Uniqueness
Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its branched alkyl group provides steric hindrance, influencing the reaction pathways and the stability of intermediates formed during reactions.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it an important intermediate in organic synthesis and industrial processes. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its potential for various scientific and industrial purposes.
属性
IUPAC Name |
2,4-dimethylpentan-3-yl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-5(2)7(6(3)4)11-8(9)10/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBJMZSPVACLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)OC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452957 | |
| Record name | Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30250-57-8 | |
| Record name | Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Imidazo[1,2-a]pyrimidin-2-amine](/img/structure/B3382045.png)





![Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B3382099.png)

